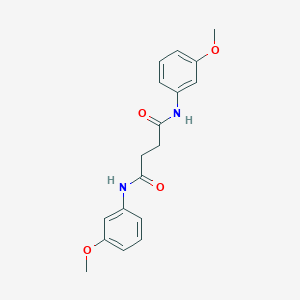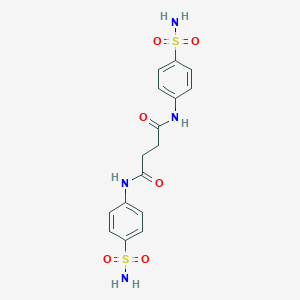![molecular formula C33H46N6O6 B322963 N-(2,5-DIMETHYLPHENYL)-3-{N'-[8-(N'-{3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOYL}HYDRAZINECARBONYL)OCTANOYL]HYDRAZINECARBONYL}PROPANAMIDE](/img/structure/B322963.png)
N-(2,5-DIMETHYLPHENYL)-3-{N'-[8-(N'-{3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOYL}HYDRAZINECARBONYL)OCTANOYL]HYDRAZINECARBONYL}PROPANAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-DIMETHYLPHENYL)-3-{N'-[8-(N'-{3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOYL}HYDRAZINECARBONYL)OCTANOYL]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydrazino, oxobutanoyl, and dimethylanilino groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHYLPHENYL)-3-{N'-[8-(N'-{3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOYL}HYDRAZINECARBONYL)OCTANOYL]HYDRAZINECARBONYL}PROPANAMIDE involves multiple steps. The initial step typically includes the preparation of intermediate compounds through reactions such as acylation, hydrazination, and condensation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity levels for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-DIMETHYLPHENYL)-3-{N'-[8-(N'-{3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOYL}HYDRAZINECARBONYL)OCTANOYL]HYDRAZINECARBONYL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The hydrazino and anilino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are crucial for the successful execution of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,5-DIMETHYLPHENYL)-3-{N'-[8-(N'-{3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOYL}HYDRAZINECARBONYL)OCTANOYL]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2,5-DIMETHYLPHENYL)-3-{N'-[8-(N'-{3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOYL}HYDRAZINECARBONYL)OCTANOYL]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,5-DIMETHYLPHENYL)-3-{N'-[8-(N'-{3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOYL}HYDRAZINECARBONYL)OCTANOYL]HYDRAZINECARBONYL}PROPANAMIDE shares similarities with other hydrazino and oxobutanoyl-containing compounds.
- Compounds such as this compound exhibit similar chemical reactivity and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C33H46N6O6 |
|---|---|
Molekulargewicht |
622.8 g/mol |
IUPAC-Name |
4-[2-[9-[2-[4-(2,5-dimethylanilino)-4-oxobutanoyl]hydrazinyl]-9-oxononanoyl]hydrazinyl]-N-(2,5-dimethylphenyl)-4-oxobutanamide |
InChI |
InChI=1S/C33H46N6O6/c1-22-12-14-24(3)26(20-22)34-28(40)16-18-32(44)38-36-30(42)10-8-6-5-7-9-11-31(43)37-39-33(45)19-17-29(41)35-27-21-23(2)13-15-25(27)4/h12-15,20-21H,5-11,16-19H2,1-4H3,(H,34,40)(H,35,41)(H,36,42)(H,37,43)(H,38,44)(H,39,45) |
InChI-Schlüssel |
LQKCXUMSNVJHGK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)CCC(=O)NC2=C(C=CC(=C2)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)CCC(=O)NC2=C(C=CC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethoxyphenyl)-4-oxo-4-[2-(1-thien-2-ylethylidene)hydrazino]butanamide](/img/structure/B322881.png)
![N-(4-ethoxyphenyl)-4-oxo-4-[2-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]butanamide](/img/structure/B322884.png)
![3-bromo-N-{2-[(3-bromo-4-methoxybenzoyl)amino]-1-methylethyl}-4-methoxybenzamide](/img/structure/B322885.png)
![Ethyl 4-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoate](/img/structure/B322887.png)
![N,N'-BIS[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]SUCCINAMIDE](/img/structure/B322889.png)
![4-[2,2-dicyano-1-(3-nitrophenyl)ethyl]-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B322891.png)
![N,N'-BIS[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANEDIAMIDE](/img/structure/B322896.png)
![N,N'-bis[4-(azepan-1-ylsulfonyl)phenyl]butanediamide](/img/structure/B322897.png)






